2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate
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Overview
Description
2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale application of the above-mentioned synthetic routes with optimization for yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: These compounds are used as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which is a mechanism utilized in certain anesthetics . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate is unique due to its specific structure, which combines the thiophene ring with an ethoxycarbonyl phenyl group and an oxoethyl group. This unique structure may confer specific pharmacological or material properties that differentiate it from other thiophene derivatives .
Properties
Molecular Formula |
C16H15NO5S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H15NO5S/c1-2-21-15(19)11-5-7-12(8-6-11)17-14(18)10-22-16(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
YVXQPWWRJPDLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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